Cas no 18097-52-4 (2-Amino-5-chlorobenzophenone Oxime (E/Z mixture))
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Chemical and Physical Properties
Names and Identifiers
-
- (2-Amino-5-chlorophenyl)(phenyl)methanone oxime
- 2-Amino-5-Chlorobenzophenone Oxime
- Methanone,(2-amino-5-chlorophenyl)phenyl-, oxime
- (2-amino-5-chlorophenyl)phenyl-methanonoxime
- 1-(2-Amino-5-chlor-phenyl)-1-phenyl-methanonoxim
- 2-Amino-5-chlor-benzophenonoxim
- 2-AMINO-5-CHLOROBENZOPHENEONE OXIME
- 2-amino-5-chloro-benzophenone oxime
- Mixtureofsyn-andanti-isomeres
- 2-amino-5-chlorobenzophenone oxime, mixture of syn and anti isomers
- 2-Amino-5-chlorobenzophenoneoxime
- Methanone,(2-amino-5-chlorophenyl)phenyl-,oxime
- SR-01000414316
- SR-01000414316-1
- SR-01000414316-2
- 18097-52-4
- CHEBI:190626
- CHEMBL3208177
- SMR000034150
- (2-Amino-5-chlorophenyl)phenylmethanone oxime
- 15185-66-7
- anti-2-Amino-5-chlorobenzophenone oxime
- 4-chloro-2-[(hydroxyimino)(phenyl)methyl]aniline
- HMS551D11
- GCAVNCINXJNLED-DTQAZKPQSA-N
- 2-Amino-5-chlorbenzophenonoxim
- 2-Amino-5-chlorobenzophenone I+/--oxime-, (Z)-
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (E)-
- (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- (2-Amino-5-chloro-phenyl)-phenyl-methanone oxime
- A4AZJ6W4EQ
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- CCG-48409
- MLS000078203
- W-109174
- 2-Amino-5-chlorobenzophenone oxime, (E)-
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (1E)-
- (E)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- DTXSID901230398
- A812573
- Benzophenone, 2-amino-5-chloro-, oxime
- (E)-(2-Amino-5-chlorophenyl)(phenyl)methanone oxime #
- (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
- 4-chloro-2-[(E)-(hydroxyimino)(phenyl)methyl]aniline
- AKOS000279605
- Benzophenone, 2-amino-5-chloro-, oxime, (E)-
- STK806178
- 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture)
-
- MDL: MFCD00014780
- Inchi: 1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+
- InChI Key: GCAVNCINXJNLED-DTQAZKPQSA-N
- SMILES: ClC1C=CC(=C(C=1)/C(/C1C=CC=CC=1)=N/O)N
Computed Properties
- Exact Mass: 246.05600
- Monoisotopic Mass: 246.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.6
Experimental Properties
- Color/Form: Not available
- Boiling Point: 434.9°C at 760 mmHg
- PSA: 58.61000
- LogP: 3.73000
- Solubility: Not available
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Sealed in dry,2-8°C
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A168048-1g |
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) |
18097-52-4 | 1g |
¥183.00 | 2021-05-21 | ||
| TRC | A603730-1g |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | A603730-2.5 g |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 2.5 g |
$ 70.00 | 2022-01-13 | ||
| TRC | A603730-5 g |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 5g |
$ 110.00 | 2022-01-13 | ||
| TRC | A603730-2.5g |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 2.5g |
$ 86.00 | 2023-09-08 | ||
| TRC | A603730-5g |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 5g |
$ 138.00 | 2023-09-08 | ||
| TRC | A603730-1000mg |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 1g |
$ 59.00 | 2023-04-19 | ||
| TRC | A603730-2500mg |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 2500mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A603730-5000mg |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) |
18097-52-4 | 5g |
$ 138.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585256-1g |
(2-Amino-5-chlorophenyl)(phenyl)methanone oxime |
18097-52-4 | 98% | 1g |
¥6688 | 2023-04-15 |
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Suppliers
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture)
Introduction to 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) and Its Applications in Modern Chemical Biology
2-Amino-5-chlorobenzophenone Oxime (E/Z mixture), with the CAS number 18097-52-4, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, serves as a crucial building block in the synthesis of various bioactive molecules. The presence of both amino and oxime functional groups, along with the chloro substituent on the benzophenone core, makes it a valuable candidate for further derivatization and functionalization, enabling its application in diverse chemical and biological processes.
The E/Z mixture designation indicates the presence of geometric isomers, which can influence the compound's reactivity and biological activity. This aspect has been a subject of extensive research, particularly in understanding how stereochemistry affects molecular interactions and efficacy. Recent studies have highlighted the importance of optimizing the ratio between E and Z isomers to achieve desired pharmacological outcomes, underscoring the need for precise synthetic methodologies.
In recent years, 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) has been explored for its potential in developing novel therapeutic agents. Its structural motifs are frequently incorporated into molecules targeting various diseases, including cancer, infectious disorders, and neurological conditions. The benzophenone core is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the amino and oxime groups provide additional sites for chemical modification.
One of the most compelling applications of this compound lies in its role as a precursor for synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules based on 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture), researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in cancer progression.
The oxime functional group is particularly noteworthy for its reactivity and biological significance. Oximes are known to form stable complexes with metal ions, which has led to their exploration in metallodrug development. In this context, 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) has been investigated as a scaffold for creating metal-based therapeutic agents that can interact with biological targets in a metal-dependent manner. Such approaches have opened new avenues for treating metallodependent diseases and infections.
Furthermore, the chloro substituent on the benzophenone ring adds another layer of functionality to this compound. Chloro groups are often employed in medicinal chemistry to enhance metabolic stability and binding affinity. The presence of this group in 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) allows for further derivatization strategies, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, which can lead to structurally diverse analogs with tailored properties.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture). By leveraging molecular modeling techniques, researchers can predict the binding modes of these compounds to biological targets with high accuracy. This has enabled the rational design of molecules with enhanced potency and selectivity. For example, computational studies have identified derivatives that exhibit improved binding affinity to specific protein targets compared to existing drugs.
The synthesis of 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) itself is an intriguing challenge due to the need to control stereochemistry during production. Traditional synthetic routes often result in mixtures of E and Z isomers, necessitating purification steps or additional synthetic transformations to achieve the desired ratio. However, recent innovations in synthetic methodology have provided more efficient ways to produce enriched or pure isomer mixtures, thereby facilitating further research and development.
In conclusion,2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound,2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) is poised to remain at the forefront of medicinal chemistry innovation.
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